2-(6-fluoro-1H-indol-3-yl)acetamide
Overview
Description
2-(6-fluoro-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiplasmodial Properties :
- Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar to the compound , indicated potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study discussed the synthesis and evaluation of these compounds and their biological activity, which may contribute to understanding the potential of 2-(6-fluoro-1H-indol-3-yl)acetamide derivatives in combating malaria (Mphahlele, Mmonwa, & Choong, 2017).
Synthesis and Biological Activity :
- A study on the catalytic activity of nickel ferrite nanoparticles synthesized various derivatives, including 2-(2-(5-fluoro-1H-indol-1-yl) acetoamide) acetic acid. The study evaluated their anti-oxidant and anti-microbial activity, providing insights into potential pharmaceutical applications (Rao et al., 2019).
Antiallergic Agents :
- Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, related to the compound of interest, identified several novel antiallergic compounds. The study's focus on the modification of indole substituents and alkanoic chain length highlights the versatility and potential pharmacological applications of such compounds (Menciu et al., 1999).
Cytotoxic Agents :
- A study on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the compound , assessed their cytotoxic activity. The research provided insights into structure-activity relationships and identified derivatives with potential as cytotoxic agents against cancer cells (Modi et al., 2011).
Photovoltaic Efficiency Modeling :
- A study explored the photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, which are related to the compound . The research examined their light harvesting efficiency and free energy of electron injection, providing valuable insights into potential applications in dye-sensitized solar cells (Mary et al., 2020).
Anti-inflammatory Drug Design :
- Research focused on the design and molecular docking analysis of indole acetamide derivatives as anti-inflammatory agents. The study highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYYLDNFVWGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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